molecular formula C25H22ClN3 B2566864 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline CAS No. 32676-11-2

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2566864
CAS No.: 32676-11-2
M. Wt: 399.92
InChI Key: ZPXUXYIRQHODJU-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C25H22ClN3. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . This characteristic double-ring structure is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Histamine H4 Receptor Inverse Agonists

A study reported the discovery of quinazoline-containing H4 receptor compounds as potent human H4 receptor inverse agonists, highlighting their potential for therapeutic benefits due to their anti-inflammatory properties in vivo in rats. This illustrates the application of quinoline derivatives in developing new pharmacological agents with dual action on histamine receptors for added therapeutic benefit (Smits et al., 2008).

Optical and Structural Properties

The structural and optical properties of quinoline derivatives have been explored, demonstrating their potential in materials science, especially in thin film applications. Studies on the optical properties based on spectrophotometer measurements suggest applications in optoelectronics and materials engineering (Zeyada et al., 2016).

Photovoltaic Properties

Research into the photovoltaic properties of quinoline derivatives highlights their use in organic–inorganic photodiode fabrication. This work contributes to the development of devices with improved diode parameters and photovoltaic properties under illumination, indicating the potential of quinoline derivatives in solar energy conversion (Zeyada et al., 2016).

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities, revealing their potential as therapeutic agents. The synthesis of novel quinoline-based triazoles and their evaluation against various microorganisms and Plasmodium falciparum demonstrate the broad spectrum of biodynamic activities possessed by these compounds, underscoring their importance in drug development (Parthasaradhi et al., 2015).

Anti-Cancer Properties

A novel series of quinoline derivatives has been prepared and screened against different cancer cell lines, with some compounds showing significant anti-cancer activity. This research underscores the potential of quinoline derivatives in oncology, particularly in the development of new anti-cancer drugs (Sultana & Tippanna, 2020).

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their antimicrobial activity. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is also a potential area of future research .

Properties

IUPAC Name

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUXYIRQHODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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